molecular formula C16H29N3O5 B6295949 H-L-Lys(Boc)-Pro-OH CAS No. 4583-24-8

H-L-Lys(Boc)-Pro-OH

Cat. No.: B6295949
CAS No.: 4583-24-8
M. Wt: 343.42 g/mol
InChI Key: JDSCJQPRCVJQIC-PXYINDEMSA-N
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Description

H-L-Lys(Boc)-Pro-OH, also known as Nε-Boc-L-lysine-L-proline, is a compound commonly used in peptide synthesis. It is a derivative of lysine and proline, where the lysine is protected by a tert-butyloxycarbonyl (Boc) group. This compound is significant in the field of biochemistry and molecular biology due to its role in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-L-Lys(Boc)-Pro-OH typically involves the protection of the lysine amino group with a Boc group. The process begins with the reaction of lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of Nε-Boc-L-lysine. The protected lysine is then coupled with proline using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

H-L-Lys(Boc)-Pro-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-L-Lys(Boc)-Pro-OH is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of H-L-Lys(Boc)-Pro-OH involves its role as a protected amino acid in peptide synthesis. The Boc group protects the lysine amino group from unwanted reactions during the synthesis process. Once the desired peptide chain is formed, the Boc group can be removed to yield the free amine, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-L-Lys(Boc)-Pro-OH is unique due to the presence of both lysine and proline, making it a valuable building block for the synthesis of peptides that require these specific amino acids. The Boc protection of the lysine amino group provides stability during the synthesis process, allowing for the formation of complex peptide structures .

Properties

IUPAC Name

1-[(2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O5/c1-16(2,3)24-15(23)18-9-5-4-7-11(17)13(20)19-10-6-8-12(19)14(21)22/h11-12H,4-10,17H2,1-3H3,(H,18,23)(H,21,22)/t11-,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSCJQPRCVJQIC-PXYINDEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCCC1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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